molecular formula C14H24O2 B14429161 2(3H)-Furanone, 5-decyl- CAS No. 83469-89-0

2(3H)-Furanone, 5-decyl-

Cat. No.: B14429161
CAS No.: 83469-89-0
M. Wt: 224.34 g/mol
InChI Key: FLHXQCACDMPAIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2(3H)-Furanone, 5-decyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydroxy acids. The reaction conditions typically include the use of acidic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2(3H)-Furanone, 5-decyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2(3H)-Furanone, 5-decyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-decyl- involves its interaction with specific molecular targets in the organisms that utilize it for chemical communication. The compound binds to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in these processes are still under investigation, but it is known that the compound plays a crucial role in the mating and aggregation behaviors of certain beetle species .

Comparison with Similar Compounds

2(3H)-Furanone, 5-decyl- can be compared with other similar lactones, such as:

    Gamma-decalactone: Another lactone with a similar structure but a shorter alkyl chain.

    Gamma-dodecalactone: Similar in structure but with a different chain length.

    Gamma-hexalactone: A smaller lactone with a shorter alkyl chain.

The uniqueness of 2(3H)-Furanone, 5-decyl- lies in its specific chain length, which influences its volatility and interaction with olfactory receptors, making it particularly effective in the chemical communication systems of certain beetles .

Properties

CAS No.

83469-89-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

5-decyl-3H-furan-2-one

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11H,2-10,12H2,1H3

InChI Key

FLHXQCACDMPAIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CCC(=O)O1

Origin of Product

United States

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